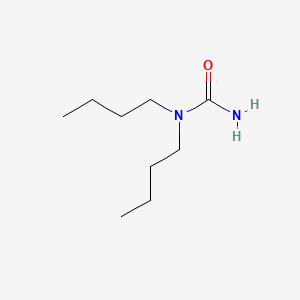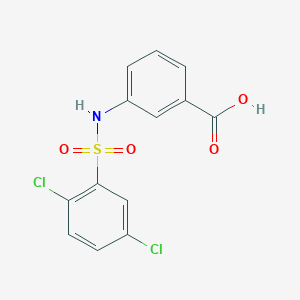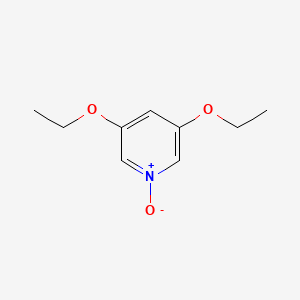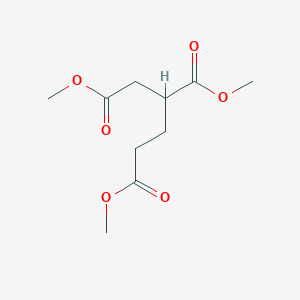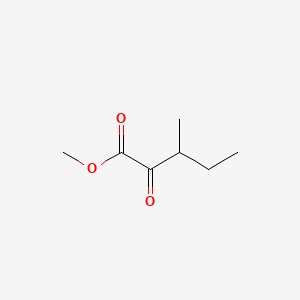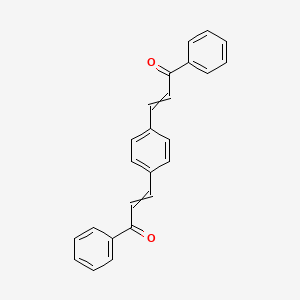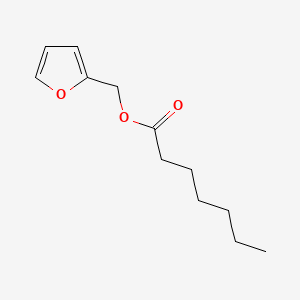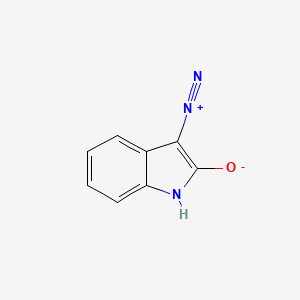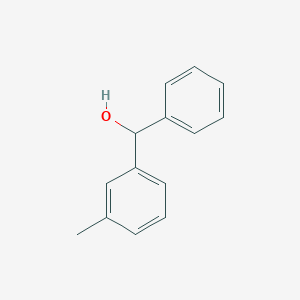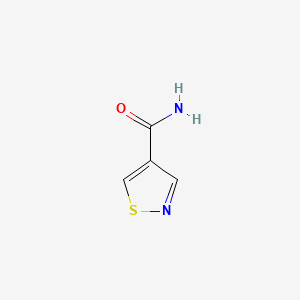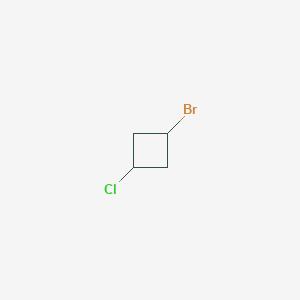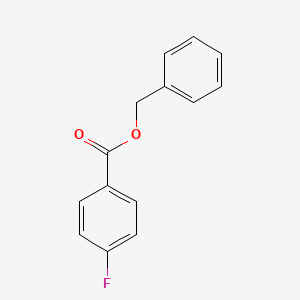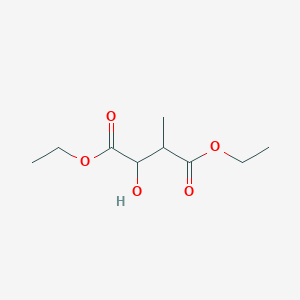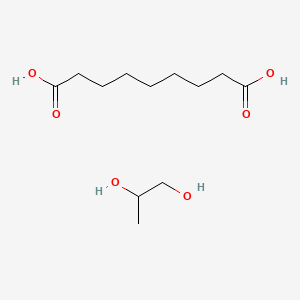
Nonanedioic acid;propane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nonanedioic acid;propane-1,2-diol, also known as azelaic acid, propylene glycol polymer, is a chemical substance with the molecular formula (C9H16O4.C3H8O2)x . This compound is a polyester formed by the polymerization of nonanedioic acid (azelaic acid) and 1,2-propanediol (propylene glycol). It is used in various industrial applications due to its unique properties, such as flexibility, durability, and resistance to environmental factors .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of nonanedioic acid, polymer with 1,2-propanediol typically involves a polycondensation reaction between nonanedioic acid and 1,2-propanediol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions include elevated temperatures and reduced pressure to drive the reaction towards polymer formation .
Industrial Production Methods: In industrial settings, the production of this polymer involves large-scale polycondensation reactors where nonanedioic acid and 1,2-propanediol are continuously fed into the system. The reaction is monitored and controlled to ensure consistent polymer quality. The resulting polymer is then purified and processed into various forms, such as pellets or films, for different applications .
化学反応の分析
Types of Reactions: Nonanedioic acid;propane-1,2-diol can undergo several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the polymer into alcohols or other reduced forms.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced with other groups, altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Polymers with modified functional groups.
科学的研究の応用
Nonanedioic acid;propane-1,2-diol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other polymers and materials.
Biology: Investigated for its biocompatibility and potential use in biomedical applications, such as drug delivery systems.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
作用機序
The mechanism of action of nonanedioic acid, polymer with 1,2-propanediol involves its interaction with various molecular targets and pathways. In biomedical applications, the polymer can interact with cellular membranes, enhancing drug delivery and improving therapeutic efficacy. The specific pathways involved depend on the application and the functional groups present on the polymer .
類似化合物との比較
Nonanedioic acid, polymer with 1,3-propanediol: Similar in structure but uses 1,3-propanediol instead of 1,2-propanediol.
Nonanedioic acid, polymer with ethylene glycol: Uses ethylene glycol instead of 1,2-propanediol, resulting in different polymer properties.
Nonanedioic acid, polymer with butanediol: Uses butanediol, leading to variations in flexibility and durability.
Uniqueness: Nonanedioic acid;propane-1,2-diol is unique due to its specific combination of nonanedioic acid and 1,2-propanediol, which imparts distinct properties such as enhanced flexibility and resistance to environmental factors. This makes it particularly suitable for applications requiring durable and flexible materials .
特性
CAS番号 |
29408-67-1 |
|---|---|
分子式 |
C12H24O6 |
分子量 |
264.31 g/mol |
IUPAC名 |
nonanedioic acid;propane-1,2-diol |
InChI |
InChI=1S/C9H16O4.C3H8O2/c10-8(11)6-4-2-1-3-5-7-9(12)13;1-3(5)2-4/h1-7H2,(H,10,11)(H,12,13);3-5H,2H2,1H3 |
InChIキー |
FNSYDPIUFNHOJK-UHFFFAOYSA-N |
SMILES |
CC(CO)O.C(CCCC(=O)O)CCCC(=O)O |
正規SMILES |
CC(CO)O.C(CCCC(=O)O)CCCC(=O)O |
| 29408-67-1 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


